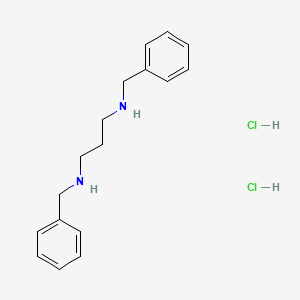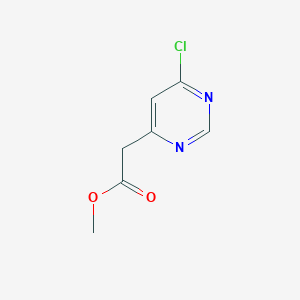![molecular formula C12H11ClN2O B1421413 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole CAS No. 1021436-43-0](/img/structure/B1421413.png)
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole
Übersicht
Beschreibung
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole is a chemical compound that is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, which includes 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole, involves a series of reactions. For instance, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized and evaluated for their in vitro antibacterial activity .Molecular Structure Analysis
The molecular structure of 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole is characterized by the presence of a 1,2,4-oxadiazole ring, a phenyl ring, and a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involving 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole are complex and can lead to various products. For example, reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN led to acetonitriles and alkanes via a non-reductive decyanation pathway .Wissenschaftliche Forschungsanwendungen
1. Chemical Transformations
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole demonstrates unique chemical reactivity, particularly in reactions with potassium cyanide (KCN). This reaction leads to the formation of trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their corresponding alkanes. This process is notable for its role in the decyanation of trisubstituted acetonitriles into alkanes, a pathway not previously documented in synthetic chemistry (Sağırlı & Dürüst, 2018).
2. Biological Activity
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole has been examined for its biological activity, particularly as a substrate-selective inhibitor of monoamine oxidase. This compound shows specificity for the serotonin oxidizing site of the enzyme, demonstrating potential implications for the treatment of mood disorders (Long, Mantle, & Wilson, 1976).
3. Antimicrobial Properties
Synthetic derivatives of 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole have shown significant antimicrobial activity. One study synthesized novel compounds and evaluated them against bacteria like Bacillus subtilis and Escherichia coli. These derivatives exhibited promising minimum inhibitory concentrations, indicating their potential as antimicrobial agents (Rai et al., 2010).
4. Anticancer Potential
Research has identified certain 1,2,4-oxadiazole compounds as apoptosis inducers and potential anticancer agents. These compounds have shown activity against various cancer cell lines, highlighting the therapeutic potential of 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole and its derivatives in cancer treatment (Zhang et al., 2005).
5. Synthesis of Novel Compounds
The compound's structure enables the synthesis of diverse heterocyclic compounds with potential biological activity. This includes the synthesis of difluoromethylene-containing compounds, offering a broad range of applications in medicinal chemistry (Yang et al., 2007).
6. Insecticidal Properties
Several studies have synthesized and evaluated oxadiazole derivatives for their insect growth regulatory activity, demonstrating the potential of 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole in developing new insecticidal agents (Shi et al., 2001).
7. Antimalarial Activities
Research has explored the antimalarial properties of 1,2,4-oxadiazole derivatives, with some compounds showing significant activity against Plasmodium berghei, a causative agent of malaria in mice. This suggests the potential of 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole in antimalarial drug development (Hutt, Elslager, & Werbel, 1970).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-8-10-14-11(15-16-10)12(6-7-12)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIOSKAQIABOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NOC(=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



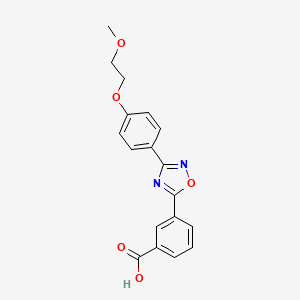
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide](/img/structure/B1421332.png)
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B1421333.png)
![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)
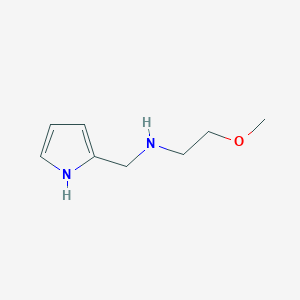
![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1421338.png)
![2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate](/img/structure/B1421342.png)
![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)
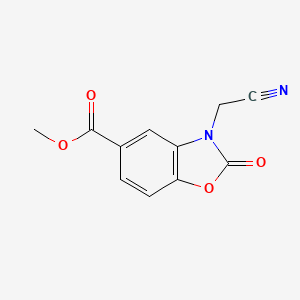
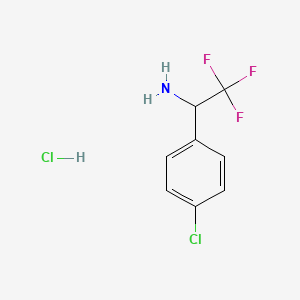
![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)
